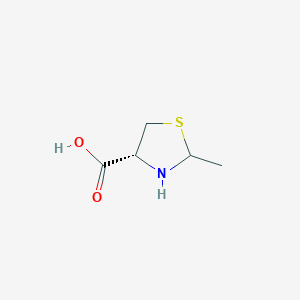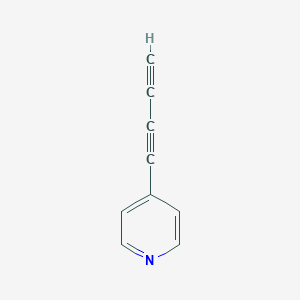
4-Buta-1,3-diynylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Buta-1,3-diynylpyridine is a chemical compound with the molecular formula C9H5N It is characterized by the presence of a pyridine ring substituted with a buta-1,3-diynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Buta-1,3-diynylpyridine typically involves the coupling of pyridine derivatives with buta-1,3-diyne precursors. One common method is the palladium-catalyzed cross-coupling reaction between a halogenated pyridine and a terminal alkyne. The reaction conditions often include the use of a palladium catalyst, such as palladium(II) acetate, and a copper co-catalyst, such as copper(I) iodide, in the presence of a base like triethylamine. The reaction is usually carried out under an inert atmosphere at elevated temperatures to achieve good yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve techniques such as column chromatography and recrystallization to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Buta-1,3-diynylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives with additional functional groups.
Reduction: Reduction reactions can convert the triple bonds in the buta-1,3-diynyl group to double or single bonds, leading to different structural analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce alkenyl or alkyl pyridines .
Scientific Research Applications
4-Buta-1,3-diynylpyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-Buta-1,3-diynylpyridine involves its interaction with molecular targets through its reactive functional groups. The buta-1,3-diynyl group can participate in various chemical reactions, such as cycloaddition and cross-coupling, leading to the formation of new chemical bonds. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, thereby exerting its effects .
Comparison with Similar Compounds
Buta-1,3-diyne: A simpler analog without the pyridine ring.
Pyridine: The parent compound without the buta-1,3-diynyl group.
4-Ethynylpyridine: A related compound with a single alkyne group instead of the buta-1,3-diynyl group.
Uniqueness: The combination of these structural features allows for versatile chemical modifications and the development of novel materials and bioactive compounds .
Properties
IUPAC Name |
4-buta-1,3-diynylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N/c1-2-3-4-9-5-7-10-8-6-9/h1,5-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIQPDVMFOZALA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC#CC1=CC=NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938842 |
Source


|
| Record name | 4-(Buta-1,3-diyn-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176715-52-9 |
Source


|
| Record name | 4-(Buta-1,3-diyn-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
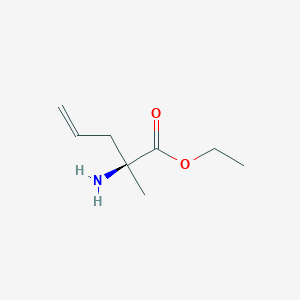
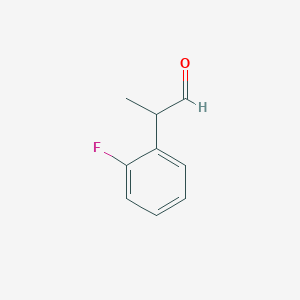
![9S,11R-dihydroxy-15-oxo-5Z-prostaenoic acid-cyclo[8S,12R]](/img/structure/B71189.png)
![Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-](/img/structure/B71190.png)
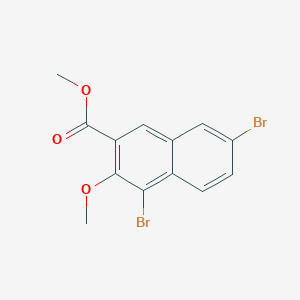
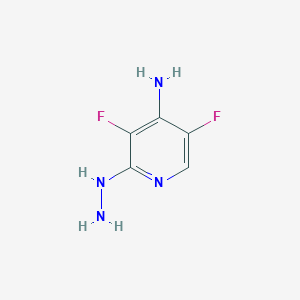
![Pentacyclo[4.3.0.02,5.03,8.04,7]nonane-2,4-diamine (9CI)](/img/structure/B71193.png)
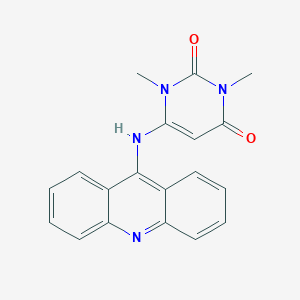
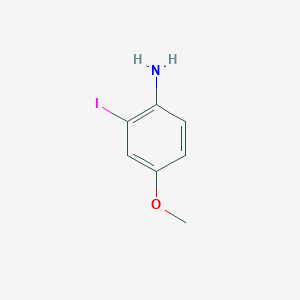
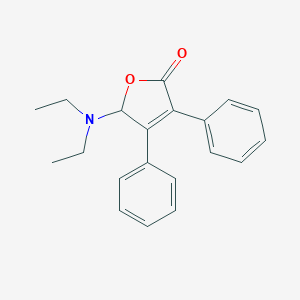
![4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B71201.png)
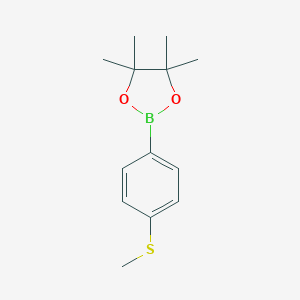
![(3S,4aS,8aS)-2-[(2R,3S)-3-[[(2S)-2-acetamido-3-quinolin-8-ylsulfonylpropanoyl]amino]-2-hydroxy-4-phenylbutyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B71204.png)
